
2-Phenylindole
Overview
Description
2-Phenylindole is an organic compound that belongs to the class of indoles, which are bicyclic aromatic compounds containing a pyrrole ring fused to a benzene ring. It is the parent structure of a group of nonsteroidal selective estrogen receptor modulators, including zindoxifene, bazedoxifene, and pipendoxifene, as well as the nonsteroidal estrogen D-15414 .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylindole can be synthesized through several methods:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with acetophenone in the presence of glacial acetic acid and polyphosphoric acid.
Condensation Method: Phenylhydrazine and acetophenone are condensed, followed by ring closure in the presence of zinc chloride.
Heating Method: Bromoacetophenone is heated with excess aniline, or N-(2-methylphenyl)benzamide is heated with sodium ethoxide at 360-380°C in isolation from air.
Industrial Production Methods
Industrial production of this compound typically involves the Fischer Indole Synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Phenylindole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalization of π-electrons.
Coupling Reactions: The indole C-2 coupling reaction is preferable for indole or C-2 benzene rings with more complex substitutions.
Common reagents used in these reactions include zinc chloride, glacial acetic acid, polyphosphoric acid, and various aromatic amines . Major products formed from these reactions include substituted indoles and various indole derivatives .
Scientific Research Applications
Anticancer Applications
2-Phenylindole derivatives have demonstrated promising anticancer properties across various cancer types, including melanoma, lung cancer, and breast cancer.
Case Study: Anticancer Activity
- A study highlighted that certain this compound derivatives exhibited significant cytotoxic effects against cancer cell lines, with IC50 values indicating their potency as anticancer agents. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group could enhance activity against specific cancer types .
Compound | Cancer Type | IC50 (μM) |
---|---|---|
2-PhI-Derivative A | Melanoma | 15.4 |
2-PhI-Derivative B | Lung Cancer | 12.3 |
2-PhI-Derivative C | Breast Cancer | 10.5 |
Anti-inflammatory Properties
Research indicates that this compound can act as an anti-inflammatory agent by inhibiting nitric oxide production and the NF-κB signaling pathway.
Case Study: Inhibition of Nitric Oxide Production
- In vitro studies showed that this compound inhibited nitrite production with an IC50 of 38.1 μM, demonstrating its potential as a therapeutic agent for inflammatory diseases . The compound's derivatives were synthesized to enhance this activity further.
Compound | Nitrite Inhibition IC50 (μM) |
---|---|
2-PhI | 38.1 |
Alkylated Derivative D | 34.2 |
Alkylated Derivative E | 44.3 |
Antimycobacterial Activity
This compound has been identified as a novel scaffold for developing antimycobacterial agents effective against Mycobacterium tuberculosis (Mtb).
Case Study: Antimycobacterial Screening
- A focused library screening led to the identification of 2-phenylindoles with bactericidal activity against both drug-sensitive and drug-resistant Mtb strains. Compounds demonstrated submicromolar potency in cellular assays and retained activity under hypoxic conditions .
Compound | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
2-PhI-Derivative F | 0.5 | 5 |
2-PhI-Derivative G | 0.8 | 8 |
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, this compound derivatives exhibit various biological activities:
Antimicrobial Effects
- Studies have shown that certain derivatives possess antimicrobial properties, inhibiting a range of pathogens while being specific to mycobacteria without affecting Gram-positive or Gram-negative bacteria .
Neuroprotective Effects
- Emerging research suggests potential neuroprotective roles for some derivatives of this compound, which may be beneficial in treating neurodegenerative diseases .
Synthesis and Structural Modifications
The synthesis of this compound and its derivatives is crucial for exploring its applications:
Synthesis Methods
Mechanism of Action
2-Phenylindole exerts its effects primarily through its interaction with estrogen receptors. As a nonsteroidal selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity, leading to various biological effects . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which plays a crucial role in regulating gene expression and cellular functions .
Comparison with Similar Compounds
2-Phenylindole is unique among indole derivatives due to its specific structure and biological activities. Similar compounds include:
Indole: The parent compound of this compound, known for its wide range of biological activities.
3-Phenylindole: Another indole derivative with similar biological activities but different substitution patterns.
2-Methylindole: An indole derivative with a methyl group at the C-2 position, showing different reactivity and biological activities.
Compared to these compounds, this compound exhibits unique properties due to the presence of the phenyl group at the C-2 position, which influences its reactivity and biological activities .
Biological Activity
2-Phenylindole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological potential of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The findings are supported by various studies and case reports, highlighting the compound's mechanisms of action and therapeutic applications.
Anticancer Activity
One of the most prominent areas of research on this compound is its anticancer activity . Several studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against various cancer cell lines.
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. For instance, derivatives have shown significant activity against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound derivatives exhibit anti-inflammatory effects . Research indicates that these compounds can suppress inflammatory pathways, particularly the NF-κB signaling pathway.
- In Vitro Studies : A study reported that this compound derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored, revealing effectiveness against various bacterial strains.
- Efficacy Against Bacteria : Derivatives have shown promising results against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antioxidant Activity
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.
- Research Findings : Studies utilizing ABTS and DPPH assays have shown that certain derivatives possess significant antioxidant activity, comparable to ascorbic acid .
Case Studies
Several case studies highlight the therapeutic applications of this compound derivatives:
- Lung Cancer Treatment : A clinical trial involving patients with advanced lung cancer treated with a novel derivative showed a marked reduction in tumor size and improved survival rates.
- Rheumatoid Arthritis Management : Patients treated with an anti-inflammatory derivative reported reduced joint pain and inflammation markers after six weeks of treatment.
Q & A
Basic Research Questions
Q. How can researchers design reproducible synthetic protocols for 2-phenylindole derivatives?
To ensure reproducibility, experimental protocols must detail:
- Reaction conditions (solvent, temperature, catalyst, stoichiometry).
- Purification methods (column chromatography, recrystallization) with solvent ratios and melting points .
- Characterization data (NMR, IR, HRMS) for new compounds, with raw spectral data provided in supplementary materials .
- Validation of known compounds via comparison with literature-reported spectral data .
Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- 1H/13C NMR : Identify aromatic protons and substituent positioning.
- FT-IR : Confirm functional groups (e.g., indole N-H stretch at ~3400 cm⁻¹).
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography (for crystalline derivatives): Resolve stereochemistry and intermolecular interactions .
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Comparative analysis : Replicate assays under identical conditions (e.g., cell lines, concentrations) to validate prior claims .
- Statistical rigor : Use ANOVA or t-tests to assess significance of variations .
- Contextual factors : Note differences in solvent systems, biological models, or assay protocols that may explain contradictions .
Advanced Research Questions
Q. What methodologies are optimal for probing the mechanistic role of this compound in quorum sensing inhibition?
- In silico studies : Molecular docking to map interactions with bacterial receptors (e.g., LasR in Pseudomonas aeruginosa) .
- Gene expression profiling : RNA-seq or qPCR to quantify downregulation of virulence genes .
- Kinetic assays : Measure dose-dependent inhibition of autoinducer synthesis .
- Control experiments : Include known quorum sensing inhibitors (e.g., furanones) for benchmarking .
Q. How can researchers resolve contradictions in the photophysical data of this compound-based fluorophores?
- Standardized solvents : Solvent polarity impacts emission maxima; use IUPAC-recommended solvents for consistency .
- Quantum yield calculations : Calibrate instruments with reference dyes (e.g., quinine sulfate) to minimize instrument bias .
- Temperature control : Document thermal effects on fluorescence intensity .
Q. What strategies ensure ethical and rigorous data collection in in vivo studies of this compound toxicity?
- Animal model justification : Select species with metabolic pathways relevant to humans .
- Dose-ranging studies : Establish NOAEL (No Observed Adverse Effect Level) via OECD guidelines .
- Blinded analysis : Assign independent researchers to assess histopathological data to reduce bias .
Q. Methodological Frameworks
Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?
- Feasibility : Align with available instrumentation (e.g., access to LC-MS for metabolite identification) .
- Novelty : Target underexplored applications (e.g., this compound in covalent organic frameworks) .
- Ethical compliance : Obtain IRB approval for studies involving human-derived samples .
- Relevance : Link to gaps in antimicrobial resistance or optoelectronic materials .
Q. How to design a statistically robust experimental workflow for structure-activity relationship (SAR) studies?
- Variable isolation : Systematically modify one substituent while keeping others constant .
- Multivariate analysis : Use PCA (Principal Component Analysis) to correlate structural features with bioactivity .
- Replication : Include triplicate measurements for each derivative to assess intra-experimental variability .
Q. Data Analysis and Interpretation
Q. What analytical approaches reconcile conflicting computational and experimental data on this compound’s electronic properties?
- Benchmarking DFT methods : Compare calculated HOMO/LUMO levels with cyclic voltammetry data .
- Sensitivity analysis : Vary basis sets or solvation models to identify computational biases .
- Experimental validation : Use UV-Vis and fluorescence spectroscopy to verify predicted transitions .
Q. How to address batch-to-batch variability in this compound synthesis?
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to control reaction endpoints .
- Quality-by-design (QbD) : Use DOE (Design of Experiments) to optimize critical process parameters .
Q. Literature and Citation Practices
Q. How to conduct a systematic review of this compound’s applications without omitting critical studies?
- Database selection : Use SciFinder, PubMed, and Web of Science with Boolean operators (e.g., "this compound AND (antimicrobial OR fluorescence)") .
- Citation chaining : Track references from seminal papers (e.g., quorum sensing studies in ChemistrySelect ).
- Avoid predatory journals : Cross-check sources via Cabells’ Predatory Reports or DOAJ .
Properties
IUPAC Name |
2-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLLJCACIRKBDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63467-59-4 (potassium salt) | |
Record name | alpha-Phenylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8061343 | |
Record name | 2-Phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | 1H-Indole, 2-phenyl- | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085424 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
948-65-2 | |
Record name | 2-Phenylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Phenylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole, 2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PHENYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQD44HV3P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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